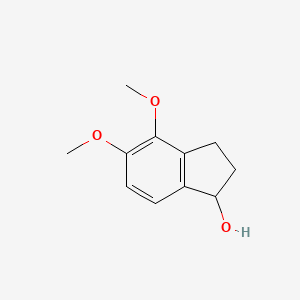
4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is an organic compound with the molecular formula C11H14O3 It is a derivative of indan, characterized by the presence of two methoxy groups at the 4 and 5 positions and a hydroxyl group at the 1 position of the indan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 4,5-Dimethoxy-1-indanone. One common method is the reduction of 4,5-Dimethoxy-1-indanone using sodium borohydride (NaBH4) in methanol. The reaction is carried out at room temperature, and the product is obtained after purification .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reducing agent concentration, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4,5-Dimethoxy-1-indanone.
Reduction: The compound can be further reduced to form 4,5-Dimethoxyindan.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4,5-Dimethoxy-1-indanone.
Reduction: 4,5-Dimethoxyindan.
Substitution: Various substituted indan derivatives, depending on the substituent used.
Applications De Recherche Scientifique
4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial products
Mécanisme D'action
The mechanism of action of 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is primarily related to its chemical structure. The hydroxyl group can participate in hydrogen bonding, while the methoxy groups can influence the compound’s reactivity and interaction with other molecules. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
4,5-Dimethoxy-1-indanone: This compound is structurally similar but lacks the hydroxyl group.
5,6-Dimethoxyindan-1-one: Another related compound with methoxy groups at different positions.
1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine: A derivative used as an acetylcholinesterase inhibitor.
Uniqueness: 4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both methoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical development.
Propriétés
Formule moléculaire |
C11H14O3 |
|---|---|
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
4,5-dimethoxy-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6,9,12H,3,5H2,1-2H3 |
Clé InChI |
VATFKHGSVCANBT-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=C1)C(CC2)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















